molecular formula C22H19N3O B5082006 N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate

カタログ番号: B5082006
分子量: 341.4 g/mol
InChIキー: LUMCREIHBXPHRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the enzyme, protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and differentiation.

作用機序

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound 1 binds to the ATP-binding site of CK2, preventing its activity and resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a variety of biochemical and physiological effects. In cancer, this compound 1 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, this compound 1 has been shown to have potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides.

実験室実験の利点と制限

One advantage of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 is its high affinity for CK2, making it a potent inhibitor of this enzyme. Additionally, this compound 1 has been shown to have good selectivity for CK2 over other kinases. However, one limitation of this compound 1 is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

将来の方向性

There are several future directions for the study of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1. One potential direction is the development of more potent and selective inhibitors of CK2. Additionally, the potential therapeutic applications of this compound 1 in other diseases such as cardiovascular disease and diabetes could be explored. Finally, the use of this compound 1 in combination with other therapies could also be investigated to enhance its therapeutic efficacy.

合成法

The synthesis of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 involves several steps, starting with the reaction of 2-naphthylacetic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with N-(1H-imidazol-1-yl)methyl-4-methylbenzenesulfonamide to form the corresponding amide. The final step involves the reaction of the amide with trifluoroacetic anhydride to form the trifluoroacetate salt of this compound 1. The overall yield of the synthesis is approximately 25%.

科学的研究の応用

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound 1 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. Inflammation is also a target for this compound 1, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound 1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

特性

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(14-17-9-10-18-5-1-2-6-19(18)13-17)24-15-20-7-3-4-8-21(20)25-12-11-23-16-25/h1-13,16H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMCREIHBXPHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NCC3=CC=CC=C3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。